molecular formula C17H12Cl2N2OS B2617537 3-(2-(3,4-Dichlorophenyl)thiazolidine-3-carbonyl)benzonitrile CAS No. 2034263-45-9

3-(2-(3,4-Dichlorophenyl)thiazolidine-3-carbonyl)benzonitrile

Cat. No. B2617537
CAS RN: 2034263-45-9
M. Wt: 363.26
InChI Key: BYYDMIHPTASZKQ-UHFFFAOYSA-N
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Description

The compound “3-(2-(3,4-Dichlorophenyl)thiazolidine-3-carbonyl)benzonitrile” appears to contain a thiazolidine core, which is a type of heterocyclic compound containing sulfur and nitrogen . Thiazolidines are interesting because they are naturally present in proteins as N-terminal cysteine .


Synthesis Analysis

Thiazolidines can be synthesized through the reaction of 1,2-aminothiols and aldehydes . This reaction is fast, efficient, and does not require any catalyst . It’s also worth noting that the reaction kinetics are fast between 1,2-aminothiols and aldehydes .

Scientific Research Applications

These applications highlight the versatility of thiazolidine scaffolds and underscore their significance in drug discovery. As researchers continue to explore these compounds, we can expect further breakthroughs and innovative therapeutic approaches . If you need more information or have additional questions, feel free to ask! 😊

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Thiazolidines have been explored for their potential in developing antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .

Future Directions

Thiazolidine chemistry has enormous potential for the coupling of biomolecules in an efficient and biocompatible manner . Future research could explore the potential applications of “3-(2-(3,4-Dichlorophenyl)thiazolidine-3-carbonyl)benzonitrile” in this context.

properties

IUPAC Name

3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c18-14-5-4-13(9-15(14)19)17-21(6-7-23-17)16(22)12-3-1-2-11(8-12)10-20/h1-5,8-9,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYDMIHPTASZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=CC(=C2)C#N)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(3,4-Dichlorophenyl)thiazolidine-3-carbonyl)benzonitrile

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